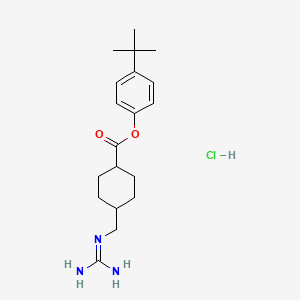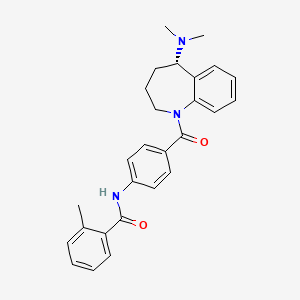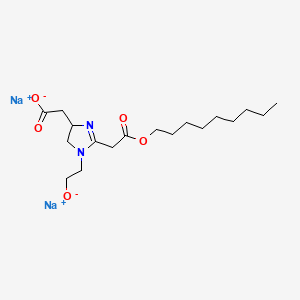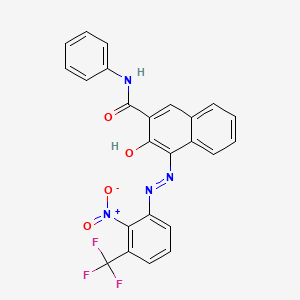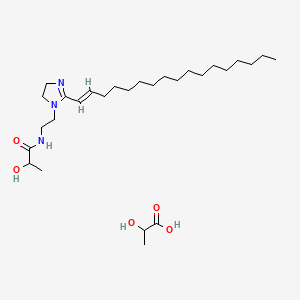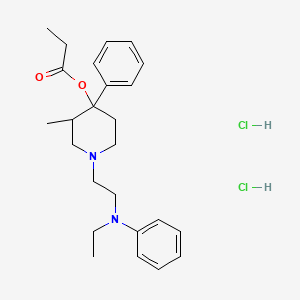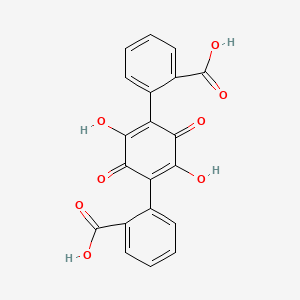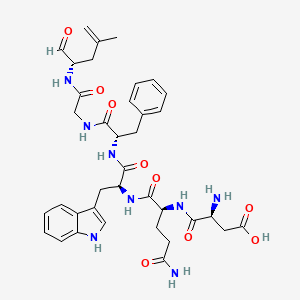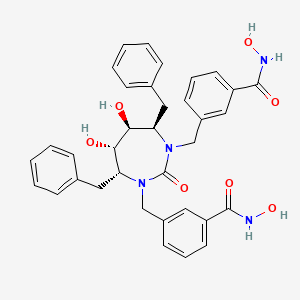
Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-hydroxy-) is a complex organic compound that features a unique structure combining benzamide and diazepine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the diazepine core. The key steps include:
Formation of the Diazepine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the diazepine ring.
Introduction of Hydroxy Groups: Hydroxylation reactions are carried out to introduce hydroxy groups at specific positions on the diazepine ring.
Attachment of Benzyl Groups: Benzyl groups are introduced through alkylation reactions.
Formation of Benzamide Moieties: The final steps involve the formation of benzamide groups through amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be used to convert ketone or aldehyde groups back to alcohols.
Substitution: The benzyl groups can undergo substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing the benzyl groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepine core and benzamide moieties allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzamide: A simpler compound with a single benzamide moiety.
Diazepine Derivatives: Compounds with similar diazepine cores but different substituents.
Hydroxybenzyl Compounds: Compounds with hydroxybenzyl groups attached to various cores.
Uniqueness: This compound’s uniqueness lies in its combination of benzamide and diazepine moieties, along with the specific arrangement of hydroxy and benzyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
153183-64-3 |
|---|---|
Formule moléculaire |
C35H36N4O7 |
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-3-[[3-(hydroxycarbamoyl)phenyl]methyl]-2-oxo-1,3-diazepan-1-yl]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C35H36N4O7/c40-31-29(19-23-9-3-1-4-10-23)38(21-25-13-7-15-27(17-25)33(42)36-45)35(44)39(22-26-14-8-16-28(18-26)34(43)37-46)30(32(31)41)20-24-11-5-2-6-12-24/h1-18,29-32,40-41,45-46H,19-22H2,(H,36,42)(H,37,43)/t29-,30-,31+,32+/m1/s1 |
Clé InChI |
SDULFQOGIXPXRD-ZRTHHSRSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NO)CC4=CC(=CC=C4)C(=O)NO)CC5=CC=CC=C5)O)O |
SMILES canonique |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NO)CC4=CC(=CC=C4)C(=O)NO)CC5=CC=CC=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
